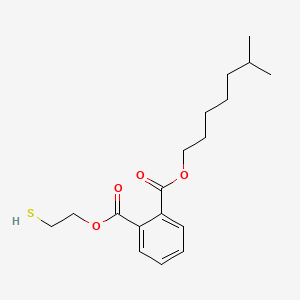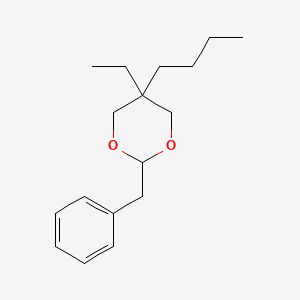
2-Benzyl-5-butyl-5-ethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-butyl-5-ethyl-1,3-dioxane is a heterocyclic organic compound with the molecular formula C17H26O2 and a molecular weight of 262.39 g/mol . It is categorized under heterocyclic organic compounds and is known for its unique structure, which includes a dioxane ring substituted with benzyl, butyl, and ethyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxanes, including 2-Benzyl-5-butyl-5-ethyl-1,3-dioxane, can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include using orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production methods for 1,3-dioxanes often involve the use of zirconium tetrachloride (ZrCl4) as a highly efficient and chemoselective catalyst for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions . Another method involves the use of 1,3-bis(trimethylsiloxy)propane (BTSP) and a catalytic amount of iodine under neutral aprotic conditions .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-butyl-5-ethyl-1,3-dioxane undergoes various types of reactions, including:
Oxidation: Using oxidizing agents such as KMnO4, OsO4, and CrO3.
Reduction: Using reducing agents like H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: Nucleophilic substitution reactions involving reagents like RLi, RMgX, RCuLi, and NaOCH3.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: KMnO4, OsO4, CrO3, RCOOOH, I2, Br2, Cl2, MnO2.
Reducing Agents: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi, Enolates, NH3, RNH2, NaOCH3.
Electrophiles: RCOCl, RCHO, CH3I.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield lactones or related cleavage products, while reduction reactions may yield alcohols or hydrocarbons .
Scientific Research Applications
2-Benzyl-5-butyl-5-ethyl-1,3-dioxane is primarily used for experimental and research purposes . Its applications span various fields, including:
Chemistry: Used as a reagent in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-butyl-5-ethyl-1,3-dioxane involves its interaction with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Benzyl-5-butyl-5-ethyl-1,3-dioxane include other 1,3-dioxanes and 1,3-dioxolanes . Examples include:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its benzyl, butyl, and ethyl groups contribute to its stability and reactivity, making it valuable for various research and industrial applications .
Properties
CAS No. |
93776-91-1 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-benzyl-5-butyl-5-ethyl-1,3-dioxane |
InChI |
InChI=1S/C17H26O2/c1-3-5-11-17(4-2)13-18-16(19-14-17)12-15-9-7-6-8-10-15/h6-10,16H,3-5,11-14H2,1-2H3 |
InChI Key |
ZRICRSADBZTBIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(COC(OC1)CC2=CC=CC=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)-](/img/structure/B13785649.png)
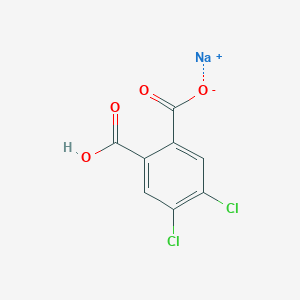
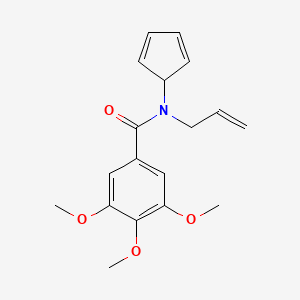
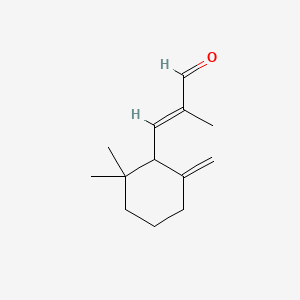
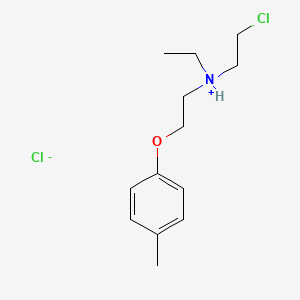
![1-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13785696.png)
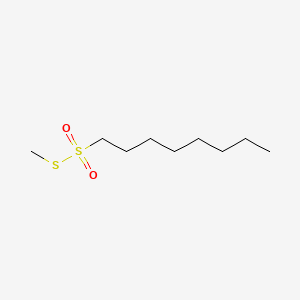

![benzyl N-[(1E)-buta-1,3-dienyl]carbamate](/img/structure/B13785709.png)
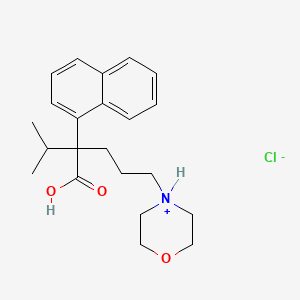
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)
